molecular formula C11H5BrFIN2O2 B8314975 2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine

2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine

Cat. No.: B8314975
M. Wt: 422.98 g/mol
InChI Key: WMPGJVULNTWDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine is a useful research compound. Its molecular formula is C11H5BrFIN2O2 and its molecular weight is 422.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H5BrFIN2O2

Molecular Weight

422.98 g/mol

IUPAC Name

2-(5-bromo-4-fluoro-2-iodo-3-nitrophenyl)pyridine

InChI

InChI=1S/C11H5BrFIN2O2/c12-7-5-6(8-3-1-2-4-15-8)10(14)11(9(7)13)16(17)18/h1-5H

InChI Key

WMPGJVULNTWDSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C(=C2I)[N+](=O)[O-])F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of 4-bromo-3-fluoro-2-nitro-6-(pyridin-2-yl)aniline (4.0 g, 12.81 mmol) in chloroform (50 mL) was added iodine (18.21 g, 71.77 mmol) and the resulting mixture was stirred at 0° C. for 10 min followed by addition of isoamyl nitrile (3.44 mL, 25.63 mmol). The mixture was then heated up to 65° C. for 5 h. After completion of reaction (by TLC), the reaction was diluted with 10% sodium bisulfite and extracted with DCM (3×100 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and evaporated under reduced pressure. The crude residue was purified over 100-200 M silica-gel by using 20% EtOAc:hexane to obtain the desired product as an off white solid (2.0 g, 37%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-bromo-3-fluoro-2-nitro-6-(pyridin-2-yl)aniline
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
18.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
isoamyl nitrile
Quantity
3.44 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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